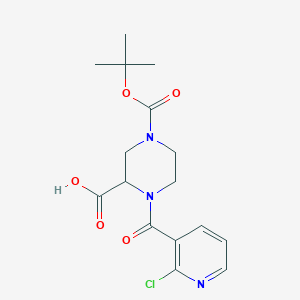
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid, also known as Boc-Cl-Nipec, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of the piperazine family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been reported to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells by targeting the DNA topoisomerase II enzyme. This enzyme plays a crucial role in DNA replication and cell division, and its inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of various signaling pathways. It has also been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid is its potent anticancer activity, making it a valuable tool in cancer research. Additionally, it has shown promising results in antimicrobial and anti-inflammatory research. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the research and development of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Additionally, the development of this compound-based prodrugs could enhance its therapeutic efficacy and reduce its toxicity. Another potential direction is the investigation of its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, the exploration of this compound's potential applications in other fields, such as agriculture and veterinary medicine, could lead to the development of new antimicrobial agents.
Synthesis Methods
The synthesis of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid involves a series of chemical reactions, starting with the reaction of 2-chloronicotinic acid with thionyl chloride to obtain 2-chloronicotinoyl chloride. This intermediate is then reacted with Boc-piperazine to yield this compound. The purity of the compound can be enhanced through various purification techniques, including recrystallization, column chromatography, and HPLC.
properties
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(24)19-7-8-20(11(9-19)14(22)23)13(21)10-5-4-6-18-12(10)17/h4-6,11H,7-9H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAVNMCCVSWEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2529063.png)
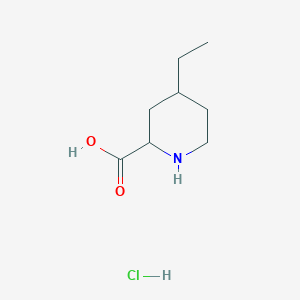
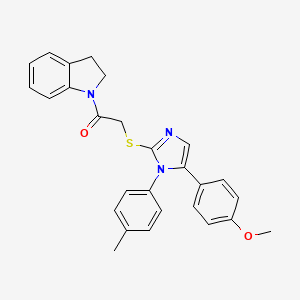
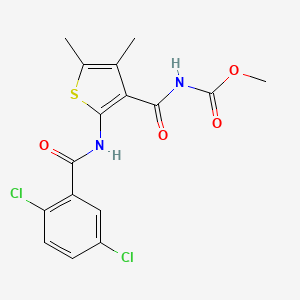
![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)
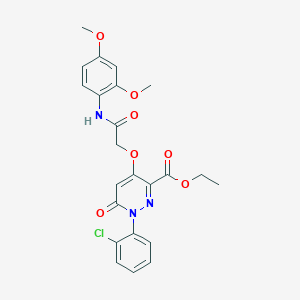
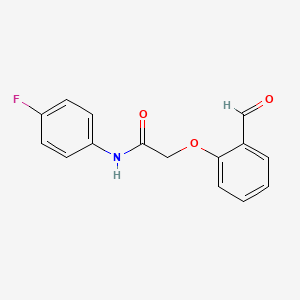


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)
![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)
![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)
